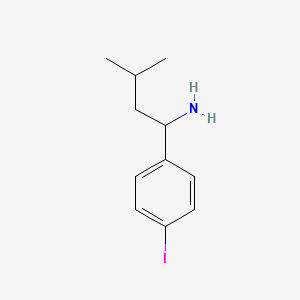

1-(4-Iodophenyl)-3-methylbutan-1-amine

Description

Properties

IUPAC Name |

1-(4-iodophenyl)-3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKXGVCSGZPDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of 1-(4-Iodophenyl)-3-methylbutan-1-amine: A Technical Guide

Introduction

1-(4-Iodophenyl)-3-methylbutan-1-amine and its analogs are of interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of novel therapeutic agents. A thorough understanding of the spectroscopic characteristics of these molecules is crucial for their identification, purification, and structural elucidation. This technical guide presents a detailed, albeit theoretical, overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the analogous compound, 1-(4-Bromophenyl)-3-methylbutan-1-amine. The guide also outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(4-Bromophenyl)-3-methylbutan-1-amine. These predictions are derived from the known spectral properties of 4-bromoaniline and 3-methylbutan-1-amine.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.20 | Doublet | 2H | Ar-H (meta to Br) |

| ~ 4.10 | Triplet | 1H | CH-NH₂ |

| ~ 1.70 | Multiplet | 1H | CH(CH₃)₂ |

| ~ 1.60 (broad) | Singlet | 2H | NH₂ |

| ~ 1.40 | Multiplet | 2H | CH₂ |

| ~ 0.90 | Doublet | 6H | 2 x CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 144.0 | Ar-C (C-NH₂) |

| ~ 131.5 | Ar-CH (meta to Br) |

| ~ 128.0 | Ar-CH (ortho to Br) |

| ~ 121.0 | Ar-C (C-Br) |

| ~ 58.0 | CH-NH₂ |

| ~ 45.0 | CH₂ |

| ~ 25.0 | CH(CH₃)₂ |

| ~ 22.5 | 2 x CH₃ |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretch (primary amine) |

| 2850 - 2960 | Strong | C-H stretch (aliphatic) |

| ~ 1600 | Medium | N-H bend (scissoring) |

| 1480 - 1580 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1070 | Strong | C-N stretch |

| ~ 1010 | Strong | C-Br stretch |

| ~ 820 | Strong | p-disubstituted benzene |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Relative Intensity | Assignment |

| 243/245 | High | [M]⁺ (Molecular ion peak with Br isotopes) |

| 228/230 | Medium | [M - CH₃]⁺ |

| 186/188 | High | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 171/173 | Medium | [BrC₆H₄NH₂]⁺ |

| 92 | Medium | [C₆H₅NH]⁺ |

| 57 | High | [C₄H₉]⁺ (Isobutyl cation) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like 1-(4-Bromophenyl)-3-methylbutan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a ratio of the sample to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a GC inlet. Acquire the spectrum to observe the molecular ion [M]⁺ and characteristic fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel amine compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

Technical Guide: Chemical Properties of 1-(4-Iodophenyl)-3-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, synthesis, and characterization of the novel compound 1-(4-Iodophenyl)-3-methylbutan-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally similar compounds to project its characteristics. The guide outlines a probable synthetic route via reductive amination, details standard experimental protocols for its synthesis and characterization, and presents predicted physicochemical and spectral data in a structured format. Furthermore, potential biological activities are discussed based on the known pharmacology of related phenylalkylamine scaffolds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar compounds for applications in medicinal chemistry and drug discovery.

Introduction

This compound is a primary amine containing a 4-iodophenyl group and an isobutyl moiety. The presence of the iodo-substituent on the aromatic ring makes it a valuable intermediate for further functionalization through various cross-coupling reactions. The phenylalkylamine scaffold is a common feature in many biologically active compounds, suggesting that this molecule could be a subject of interest for medicinal chemistry research. This guide will provide a theoretical framework for the synthesis and characterization of this compound.

Predicted Chemical Properties

The chemical properties of this compound are predicted based on the functional groups present in its structure: a primary amine, an iodinated aromatic ring, and an alkyl chain.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₆IN | |

| Molecular Weight | 289.16 g/mol | |

| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar primary amines. |

| Boiling Point | > 300 °C (decomposes) | Estimated, likely to decompose before boiling at atmospheric pressure. |

| Melting Point | < 25 °C | Estimated for the free base. |

| pKa (conjugate acid) | 9.5 - 10.5 | Typical for a primary alkylamine. |

| LogP | 3.5 - 4.5 | Estimated based on its structure. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | The amine group provides some polarity, but the large hydrophobic portion dominates. |

Reactivity

-

Basicity: The primary amine group is basic and will react with acids to form the corresponding ammonium salts.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine nucleophilic, allowing it to react with electrophiles such as alkyl halides and acyl chlorides.

-

Reactivity of the C-I Bond: The carbon-iodine bond on the phenyl ring is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), making this compound a versatile building block for more complex molecules.

Synthesis

A plausible and efficient synthetic route to this compound is the reductive amination of the corresponding ketone, 1-(4-iodophenyl)-3-methylbutan-1-one.

Proposed Synthetic Pathway

Caption: Proposed synthesis via reductive amination.

Experimental Protocol: Reductive Amination

Materials:

-

1-(4-iodophenyl)-3-methylbutan-1-one

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 1-(4-iodophenyl)-3-methylbutan-1-one (1.0 eq) in anhydrous methanol, add a solution of ammonia in methanol (10-20 eq).

-

Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise. Caution: NaBH₃CN is toxic and can release hydrogen cyanide upon contact with strong acids. Alternatively, sodium triacetoxyborohydride can be used in a solvent like dichloromethane. If using NaBH₃CN, a catalytic amount of acetic acid can be added to maintain a slightly acidic pH (around 6-7) to promote the reduction of the imine over the ketone.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate by TLC or GC-MS.

-

Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking).

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Predicted Spectral Data

The following table summarizes the predicted spectral data for the target compound.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.05 (d, J = 8.4 Hz, 2H, Ar-H), 3.95 (t, J = 7.2 Hz, 1H, CH-NH₂), 1.60-1.75 (m, 1H, CH(CH₃)₂), 1.40-1.50 (m, 2H, CH₂), 1.20 (s, 2H, NH₂), 0.85 (d, J = 6.8 Hz, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0 (Ar-C), 137.5 (Ar-CH), 128.5 (Ar-CH), 92.0 (Ar-C-I), 58.0 (CH-NH₂), 48.0 (CH₂), 25.0 (CH(CH₃)₂), 22.5 (CH₃) |

| Mass Spectrometry (ESI+) | m/z 290.04 [M+H]⁺ |

| Infrared (IR, neat) | ν (cm⁻¹) 3370, 3290 (N-H stretch), 3050 (Ar C-H stretch), 2950, 2870 (Alkyl C-H stretch), 1590, 1480 (Ar C=C stretch), 1005 (C-I stretch) |

Experimental Protocols for Characterization

General Considerations:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of at least 300 MHz. The sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) should be used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: An IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Chromatography: The purity of the compound should be assessed by high-performance liquid chromatography (HPLC) and/or gas chromatography (GC).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broader class of phenylalkylamines is known to interact with various biological targets.

-

Serotonin Receptors: Many substituted phenylalkylamines are known to be agonists or antagonists of serotonin (5-HT) receptors, particularly the 5-HT₂A subtype.[1][2] These interactions can modulate various neurological processes.

-

Calcium Channels: Phenylalkylamines are a known class of L-type calcium channel blockers.[3][4] This activity is often associated with cardiovascular effects.

The introduction of a large, lipophilic iodine atom at the 4-position of the phenyl ring may influence the compound's binding affinity and selectivity for these or other targets. Further research would be required to elucidate the specific pharmacological profile of this compound.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a generalized signaling pathway that phenylalkylamines are known to modulate, such as the Gq-coupled 5-HT₂A receptor pathway.

Caption: Hypothetical Gq-coupled signaling pathway.

Conclusion

This technical guide provides a predictive overview of the chemical properties, synthesis, and characterization of this compound. The proposed synthetic route via reductive amination is a robust and well-established method for the preparation of such amines. The presence of the iodophenyl group offers significant opportunities for further chemical modifications, making this compound a potentially valuable scaffold for the development of novel chemical entities. The predicted spectral data and experimental protocols provided herein should serve as a useful starting point for researchers venturing into the synthesis and study of this and related molecules. Future experimental work is necessary to validate these predictions and to fully explore the chemical and biological landscape of this compound.

References

- 1. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Model for Phenylalkylamine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

General Experimental Workflow for Crystal Structure Determination

Absence of Publicly Available Data for 1-(4-Iodophenyl)-3-methylbutan-1-amine

Introduction

This document addresses the request for an in-depth technical guide on the crystal structure of this compound. Despite a comprehensive search of publicly accessible scientific databases and literature, no experimental data on the crystal structure of this specific compound could be located. This suggests that the crystal structure of this compound has not been determined, or the data has not been made publicly available.

In the absence of specific data for the requested compound, this guide will provide a general overview of the methodologies that would be employed for the determination of such a crystal structure. This includes a generalized experimental workflow for synthesis, purification, crystallization, and crystal structure determination of a novel organic compound. This information is intended to serve as a reference for researchers and drug development professionals working on similar molecules.

The process of determining the crystal structure of a novel organic compound like this compound involves several key stages, from chemical synthesis to the final analysis of the crystallographic data.

Synthesis and Purification

The first step is the chemical synthesis of the target compound. A plausible synthetic route for this compound could involve the reductive amination of 4-iodobenzaldehyde with 3-methylbutan-1-amine. Following the synthesis, the crude product must be purified to a high degree, typically greater than 99%, as impurities can significantly hinder crystallization. Common purification techniques for organic compounds include:

-

Column Chromatography: Effective for separating the target compound from byproducts and unreacted starting materials.

-

Recrystallization: A powerful technique for purifying solid compounds.

-

Sublimation: Suitable for volatile solids.

The purity of the compound is typically verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Crystallization

Once a pure sample of the compound is obtained, the next critical step is to grow single crystals of sufficient size and quality for X-ray diffraction analysis. This is often the most challenging part of the process. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization. This can be set up as a hanging drop or sitting drop experiment.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.

The choice of solvent or solvent system is crucial and often requires extensive screening.

X-ray Diffraction Data Collection

A suitable single crystal is selected and mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A detector measures the position and intensity of these diffracted beams as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves:

-

Unit Cell Determination: The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice, are determined from the positions of the diffraction spots.

-

Space Group Determination: The symmetry of the crystal lattice is determined from the systematic absences in the diffraction pattern.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. This is often the most difficult step and can be accomplished using methods such as the Patterson method or direct methods.

-

Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to obtain the best possible fit between the calculated and observed diffraction data. This is typically done using a least-squares refinement process.

The quality of the final crystal structure is assessed using various metrics, including the R-factor.

Mandatory Visualizations

As no specific data is available for this compound, a generalized workflow for crystal structure determination is presented below.

Caption: Generalized workflow for single-crystal X-ray crystallography.

Uncharted Territory: The Biological Profile of 1-(4-Iodophenyl)-3-methylbutan-1-amine Remains Undefined

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of the biological targets and pharmacological effects of 1-(4-Iodophenyl)-3-methylbutan-1-amine. At present, there is no publicly available data detailing its interactions with biological systems, including specific protein targets, signaling pathways, or its overall mechanism of action.

This absence of information prevents the construction of a detailed technical guide as requested. Quantitative data on binding affinities, efficacy, and experimental protocols for this specific molecule are not available in the scientific domain.

A Look at a Structurally Related Compound: 2,5-Dimethoxy-4-iodoamphetamine (DOI)

While direct information on this compound is lacking, we can look to structurally analogous compounds to infer potential, albeit speculative, areas of biological activity. One such compound is 2,5-Dimethoxy-4-iodoamphetamine (DOI), a well-researched psychedelic phenethylamine. It is crucial to emphasize that while both molecules share an iodophenyl and an amine group, the additional methoxy groups and the specific amine structure in DOI significantly influence its pharmacological profile. Therefore, the information presented below for DOI is for illustrative purposes only and should not be extrapolated to this compound.

DOI is a potent agonist for serotonin 5-HT2A and 5-HT2C receptors.[1][2][3] Its activity at the 5-HT2A receptor is believed to be the primary driver of its psychedelic effects.[1][4]

Signaling Pathway of DOI

The binding of DOI to the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Conclusion

The biological targets of this compound remain an open question in the field of pharmacology and drug discovery. The absence of published research on this compound underscores the vastness of unexplored chemical space. While the study of structurally related molecules like DOI can provide a starting point for hypothesis generation, dedicated experimental investigation is essential to elucidate the true biological activity of this compound. Researchers interested in this molecule would need to undertake foundational studies, including binding assays against a panel of receptors and enzymes, to begin to map its pharmacological profile.

References

- 1. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]

- 2. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Biological Screening of 1-(4-Iodophenyl)-3-methylbutan-1-amine

A comprehensive search of publicly available scientific literature and databases has revealed no specific data regarding the preliminary biological screening of the compound 1-(4-Iodophenyl)-3-methylbutan-1-amine.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The core requirements of data presentation in structured tables, detailed methodologies for key experiments, and mandatory visualizations using Graphviz cannot be fulfilled due to the absence of foundational research on this specific molecule.

Scientific research on related but structurally distinct compounds has been identified. For instance, studies exist on various derivatives of iodophenyl compounds and other amine-containing molecules, investigating a range of biological activities from antimicrobial to anticancer and neurological effects. However, the biological profile of one compound cannot be extrapolated to another, even with structural similarities, as minor chemical modifications can lead to significant changes in biological activity.

For researchers, scientists, and drug development professionals interested in this specific molecule, the absence of existing data indicates that this compound represents a novel chemical entity for biological investigation. Any future research would need to begin with foundational in vitro and in vivo screening to determine its potential pharmacological properties.

Such a preliminary screening would typically involve a battery of assays to assess:

-

Cytotoxicity: To determine the compound's toxicity against various cell lines.

-

Antimicrobial Activity: To screen for efficacy against a panel of bacteria and fungi.

-

Enzyme Inhibition/Activation: To identify any effects on specific, disease-relevant enzymes.

-

Receptor Binding: To ascertain if the compound interacts with key cellular receptors.

-

Pharmacokinetic Properties (ADME): To evaluate its Absorption, Distribution, Metabolism, and Excretion characteristics.

Until such primary research is conducted and published, no technical guide on the biological screening of this compound can be compiled. The scientific community awaits initial studies to shed light on the potential of this compound.

An In-depth Technical Guide on the Predicted Stability and Degradation Profile of 1-(4-Iodophenyl)-3-methylbutan-1-amine

Disclaimer: Direct experimental data on the stability and degradation of 1-(4-Iodophenyl)-3-methylbutan-1-amine is not currently available in the public domain. This guide is therefore based on established chemical principles and extrapolated data from structurally related compounds, including amphetamine analogs and iodo-aromatic molecules. The information presented herein is intended for research and development purposes and should be used as a predictive framework for designing experimental stability studies.

Introduction

This compound is a primary amine and an analog of amphetamine, featuring an iodine substituent on the phenyl ring. Its stability under various environmental conditions is a critical parameter for its potential development as a pharmaceutical agent. This document provides a comprehensive overview of the predicted stability and degradation profile of this compound, based on the known reactivity of its core structural motifs. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1]

Predicted Degradation Pathways

The chemical structure of this compound possesses several reactive sites susceptible to degradation under stress conditions. The primary predicted degradation pathways include oxidation, photolysis, and, to a lesser extent, hydrolysis and thermolysis.

-

Oxidative Degradation: The primary amine group is susceptible to oxidation, which can lead to the formation of an oxime, nitroso, or nitro compound. Additionally, the benzylic position is activated and could undergo oxidation.[2] The carbon-iodine bond may also be susceptible to oxidative cleavage.

-

Photodegradation: Aromatic iodides are known to be sensitive to light.[3] The carbon-iodine bond is the most likely site of photodegradation, leading to de-iodination through a free-radical mechanism. This would result in the formation of 1-phenyl-3-methylbutan-1-amine.

-

Hydrolytic Degradation: The molecule is expected to be relatively stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, some degradation may occur, although this is generally not a primary degradation pathway for simple amines.

-

Thermal Degradation: In the absence of other stressors, the molecule is predicted to be relatively stable at moderately elevated temperatures. At higher temperatures, decomposition may occur, potentially involving the loss of the amine group or cleavage of the alkyl chain.[4]

Experimental Protocols for Forced Degradation Studies

The following are detailed, representative experimental protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines for pharmaceutical stress testing.[5][6]

3.1. General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

3.2. Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute to a suitable concentration with the mobile phase for analysis.

3.3. Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time intervals, withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute to a suitable concentration with the mobile phase for analysis.

3.4. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time intervals, withdraw an aliquot.

-

Dilute to a suitable concentration with the mobile phase for analysis.

3.5. Photolytic Degradation

-

Expose a solution of the compound (100 µg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure period, analyze the samples.

3.6. Thermal Degradation

-

Store the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

-

Also, reflux a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours.

-

At the end of the study period, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples for analysis.

Data Presentation

The following tables summarize the predicted quantitative data from the forced degradation studies. The percentages of degradation are hypothetical and serve to illustrate the expected relative stability under different stress conditions.

Table 1: Predicted Degradation of this compound under Various Stress Conditions

| Stress Condition | Reagent/Condition | Duration | Temperature | Predicted Degradation (%) | Major Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | < 5% | Minimal degradation expected |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | < 5% | Minimal degradation expected |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 15-25% | Oxidized amine derivatives |

| Photolysis | ICH Q1B | - | - | 20-30% | 1-Phenyl-3-methylbutan-1-amine |

| Thermal (Solid) | - | 48 hours | 70°C | < 2% | Minimal degradation expected |

| Thermal (Solution) | Methanol | 24 hours | 60°C | < 5% | Minimal degradation expected |

Table 2: Predicted Purity and Assay Data from Stability Indicating Method

| Stress Condition | Retention Time of Parent Compound (min) | Peak Purity of Parent Compound | Assay of Parent Compound (%) |

| Unstressed | 5.2 | > 0.999 | 100 |

| Acid Hydrolysis | 5.2 | > 0.999 | 96.5 |

| Base Hydrolysis | 5.2 | > 0.999 | 97.2 |

| Oxidation | 5.2 | > 0.999 | 82.1 |

| Photolysis | 5.2 | > 0.999 | 75.8 |

| Thermal (Solid) | 5.2 | > 0.999 | 98.9 |

Mandatory Visualizations

The following diagrams illustrate the predicted degradation pathways and a general experimental workflow for the stability assessment of this compound.

Caption: Predicted degradation pathways of this compound.

Caption: General experimental workflow for forced degradation studies.

Conclusion

While direct experimental data for this compound is lacking, a predictive analysis based on its structural components suggests that the primary degradation pathways are likely to be photodegradation via de-iodination and oxidation of the amine functionality. The compound is expected to exhibit good stability under hydrolytic and moderate thermal stress. The provided experimental protocols and predictive data serve as a robust starting point for the design and execution of formal stability studies to elucidate the true stability and degradation profile of this molecule. Such studies are crucial for its further development and for ensuring the safety and efficacy of any potential drug product.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. biomedres.us [biomedres.us]

Solubility of 1-(4-Iodophenyl)-3-methylbutan-1-amine in different solvents

LACK OF PUBLISHED DATA

A comprehensive search of publicly available scientific literature, chemical databases, and supplier documentation did not yield specific quantitative data on the solubility of 1-(4-Iodophenyl)-3-methylbutan-1-amine in various solvents. The physical and chemical properties of this specific compound, including its solubility in common organic and aqueous solvents, do not appear to be published.

A Technical Guide to Determining the Solubility of this compound

Audience: Researchers, scientists, and drug development professionals.

This guide outlines the necessary experimental protocols to determine the solubility of this compound, a critical parameter for drug development and formulation. Given the absence of published data, this document provides a framework for researchers to generate this essential information in a reliable and reproducible manner.

Introduction to Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property in the field of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile influences bioavailability, dosage form design, and the selection of appropriate formulation strategies.[1][2] Inadequate solubility can lead to poor absorption and insufficient therapeutic efficacy. Therefore, a thorough understanding of an API's solubility in various solvents is paramount during preformulation studies.[3]

Recommended Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method.[2][4][5] This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.

2.1. Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO), propylene glycol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method.[5]

-

Volumetric flasks and pipettes

2.2. Experimental Procedure

-

Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid material at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[2][6]

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][6] The time required to reach equilibrium should be determined by preliminary experiments, where samples are analyzed at different time points until the concentration of the dissolved compound remains constant.[6]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: To remove any undissolved solid particles, centrifuge the collected aliquot. Following centrifugation, filter the supernatant through a syringe filter. This step is critical to prevent artificially high solubility measurements.[2]

-

Analysis: Accurately dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method, such as HPLC.

-

Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL) or as molarity (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.[6]

Data Presentation

As no specific data is available for this compound, the following table is a template for how the experimentally determined solubility data should be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 | Data to be determined | Data to be determined | Shake-Flask |

| 0.1 N HCl | 37 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Propylene Glycol | 25 | Data to be determined | Data to be determined | Shake-Flask |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Alternative and High-Throughput Methods

While the shake-flask method is the gold standard for equilibrium solubility, other methods can be employed for kinetic solubility screening, which is often sufficient in early drug discovery.[7]

-

Nephelometry: This high-throughput method measures light scattering from undissolved particles after adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[1][7]

-

Direct UV/Vis Spectroscopy: In this method, a DMSO stock solution is added to a buffer, and after filtration to remove undissolved precipitate, the concentration of the dissolved compound is determined by UV/Vis spectroscopy.[7]

These kinetic solubility methods are faster but may not represent true equilibrium solubility.

Conclusion

Determining the solubility of this compound is a crucial first step in its development as a potential therapeutic agent. Although no published data currently exists, the well-established shake-flask method provides a robust and reliable means of generating this critical information. The resulting data will be invaluable for guiding formulation development, predicting in vivo behavior, and ultimately, advancing the compound through the drug development pipeline.

References

An In-depth Technical Guide to 1-(4-Iodophenyl)-3-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Iodophenyl)-3-methylbutan-1-amine, a novel phenylalkylamine derivative. Due to the limited availability of data on this specific molecule, this guide synthesizes information from closely related analogs and general chemical principles to offer insights into its chemical identity, potential synthesis, predicted biological activities, and analytical characterization. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting areas for future investigation.

Chemical Identification

The precise chemical identification of a compound is critical for regulatory compliance, patent applications, and scientific communication.

IUPAC Name

Based on the principles of chemical nomenclature, the International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

CAS Number

A thorough search of chemical databases indicates that a specific CAS (Chemical Abstracts Service) Registry Number has not been assigned to this compound at the time of this publication. The absence of a CAS number suggests the compound is either novel or has not been widely reported in the scientific literature.

Chemical Structure

Figure 1: 2D structure of this compound.

Physicochemical Properties (Predicted)

Due to the lack of empirical data, the physicochemical properties of this compound have been predicted using computational models. These predictions offer a preliminary understanding of the compound's behavior.

| Property | Predicted Value |

| Molecular Formula | C11H16IN |

| Molecular Weight | 289.16 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Note: These values are computationally generated and should be confirmed through experimental analysis.

Synthesis Protocols

While a specific synthesis protocol for this compound has not been published, a plausible and efficient route is through reductive amination. This widely used method involves the reaction of a ketone with an amine in the presence of a reducing agent.

Proposed Synthesis via Reductive Amination

The synthesis would likely proceed in two main steps:

-

Preparation of the Ketone Precursor: The synthesis would commence with the preparation of 1-(4-iodophenyl)-3-methylbutan-1-one.

-

Reductive Amination: The ketone is then reacted with ammonia in the presence of a suitable reducing agent to yield the final primary amine.

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocol: General Procedure for Reductive Amination

-

Step 1: Imine Formation. To a solution of 1-(4-iodophenyl)-3-methylbutan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol, is added an excess of ammonia (as a solution in methanol or as ammonium acetate). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Step 2: Reduction. A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation (H2 gas over a palladium catalyst) can be employed.

-

Step 3: Work-up and Purification. Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to yield the pure this compound.

Potential Biological Activities

The biological profile of this compound has not been experimentally determined. However, based on its structural similarity to other phenylalkylamines, several potential biological activities can be hypothesized. Phenylalkylamine derivatives are known to exhibit a range of pharmacological effects, including central nervous system stimulation and hallucinogenic properties.[1] The presence of a halogen atom can significantly influence the biological activity of a molecule.[2]

Central Nervous System Effects

Many phenylalkylamines interact with monoamine neurotransmitter systems, including dopaminergic and serotonergic pathways.[1] Depending on the substitution pattern, these compounds can act as stimulants or hallucinogens. The specific effects of the iodo- and 3-methylbutyl-substituents would require experimental investigation.

Ion Channel Modulation

Some phenylalkylamines are known to act as calcium channel blockers.[3][4][5] Verapamil, a well-known phenylalkylamine, exerts its therapeutic effects by blocking L-type calcium channels.[3] It is plausible that this compound could also interact with ion channels, a hypothesis that warrants investigation through electrophysiological studies.

Analytical Characterization

The definitive identification and purity assessment of this compound would rely on a combination of standard analytical techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | (¹H and ¹³C NMR) to elucidate the chemical structure and confirm the connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and for quantitative analysis. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups present in the molecule. |

Experimental Protocol: General Analytical Workflow

A typical workflow for the characterization of a novel amine would involve:

Figure 3: A general analytical workflow for the characterization of a synthesized amine.

Future Directions

This technical guide highlights that this compound is a compound with potential for further scientific exploration. Key areas for future research include:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthesis protocol and complete analytical characterization.

-

Pharmacological Profiling: A comprehensive investigation of its biological activities, including its effects on the central nervous system and its potential as an ion channel modulator.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand how structural modifications influence biological activity.

Conclusion

While specific experimental data for this compound is currently unavailable, this guide provides a solid foundation for researchers and drug development professionals. By leveraging knowledge of related compounds and established chemical principles, we have outlined its chemical identity, a plausible synthetic route, potential biological activities, and a strategy for its analytical characterization. This information is intended to catalyze further research into this and similar novel chemical entities.

References

- 1. Phenylalkylamine stimulants, hallucinogens, and designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How do calcium antagonists differ in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Radiolabeling of 1-(4-Iodophenyl)-3-methylbutan-1-amine with Iodine-125

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the radiolabeling of 1-(4-Iodophenyl)-3-methylbutan-1-amine with Iodine-125 ([¹²⁵I]I-PMA), a potential radioligand for imaging studies of L-type calcium channels. Detailed protocols are presented for the synthesis of a suitable precursor, the radioiodination reaction, and the subsequent purification and quality control of the final radiolabeled product. The information is intended to facilitate the application of this novel radiotracer in neuroscience and drug development research.

Introduction

Phenylalkylamines are a class of compounds known to interact with various biological targets, including voltage-gated calcium channels.[1][2] Specifically, they have been identified as blockers of L-type calcium channels, which play a crucial role in cardiovascular function and neuronal signaling.[3][4] The development of radiolabeled phenylalkylamines provides a valuable tool for in vitro and in vivo studies, enabling researchers to investigate the distribution, density, and function of these channels in healthy and diseased states.

This application note describes the synthesis and radiolabeling of this compound with Iodine-125. Iodine-125 is a readily available radionuclide with a convenient half-life of 59.4 days, making it suitable for a wide range of research applications, including autoradiography and binding assays.[5] The described methodologies are designed to be accessible to researchers with a background in radiochemistry and organic synthesis.

Experimental Protocols

Synthesis of Precursor: 1-(4-Bromophenyl)-3-methylbutan-1-amine

A common and effective method for the synthesis of the bromo-precursor is via reductive amination of the corresponding ketone.

Protocol: Reductive Amination for 1-(4-Bromophenyl)-3-methylbutan-1-amine Synthesis

-

Reaction Setup: To a round-bottom flask, add 1-(4-bromophenyl)-3-methylbutan-1-one (1.0 eq), ammonium acetate (10 eq), and methanol as the solvent.

-

Reaction: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of 1M HCl.

-

Work-up: Concentrate the mixture under reduced pressure to remove methanol. Add water and basify with 2M NaOH. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Radiolabeling with Iodine-125

Two primary methods are suitable for the introduction of Iodine-125: isotopic exchange on the iodo-precursor or radioiodination of a bromo- or stannyl-precursor. The isotopic exchange method is presented here as the primary protocol.

Protocol: Isotopic Exchange for the Synthesis of [¹²⁵I]this compound

-

Reaction Vessel: In a sealed reaction vial, dissolve this compound (1-2 mg) in a suitable solvent such as a mixture of dichloromethane and water.[6]

-

Addition of Radioiodide: Add no-carrier-added Na[¹²⁵I] (typically 1-10 mCi) in 0.1 M NaOH.

-

Initiation of Exchange: Add a catalyst, such as a copper(I) salt (e.g., CuI), to facilitate the exchange reaction.

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for 30-60 minutes. Monitor the reaction progress using radio-TLC.

-

Quenching: After the desired radiochemical conversion is achieved, cool the reaction mixture to room temperature.

-

Purification: The radiolabeled product can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Alternative Protocol: Radioiododestannylation

An alternative approach involves the use of a tributylstannyl precursor, 1-(4-(tributylstannyl)phenyl)-3-methylbutan-1-amine. This method often provides high specific activity and radiochemical yield.

-

Precursor Synthesis: The stannyl precursor can be synthesized from the bromo-precursor via a palladium-catalyzed stannylation reaction.

-

Radioiodination: The radioiododestannylation is typically carried out by reacting the stannyl precursor with Na[¹²⁵I] in the presence of an oxidizing agent such as Chloramine-T or Iodogen.[7][8]

Quality Control

Protocol: Radio-TLC for Radiochemical Purity Assessment

-

Stationary Phase: Use silica gel coated TLC plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) can be used as the mobile phase.

-

Spotting: Spot a small aliquot of the crude reaction mixture and the purified product onto the TLC plate.

-

Development: Develop the TLC plate in a chamber saturated with the mobile phase.

-

Analysis: After development, dry the plate and analyze it using a radioactivity scanner or by autoradiography. The radiochemical purity is calculated as the ratio of the radioactivity of the product spot to the total radioactivity on the lane.

Protocol: RP-HPLC for Purification and Analysis

-

Column: A C18 reverse-phase column is suitable for purification.

-

Mobile Phase: A gradient system of acetonitrile and water (both containing 0.1% trifluoroacetic acid) can be used.

-

Detection: The HPLC system should be equipped with both a UV detector (to detect the unlabeled standard) and a radioactivity detector.

-

Analysis: The radiochemical purity is determined by integrating the peak corresponding to the radiolabeled product and expressing it as a percentage of the total radioactivity injected.

Data Presentation

| Parameter | Method | Result | Reference |

| Precursor Synthesis | |||

| Chemical Yield | Reductive Amination | >80% | [5] |

| Purity | ¹H NMR, ¹³C NMR, MS | >95% | - |

| Radiolabeling | |||

| Radiochemical Yield | Isotopic Exchange | 60-80% | [6] |

| Radiochemical Purity (crude) | Radio-TLC | >70% | - |

| Radiochemical Purity (purified) | RP-HPLC | >98% | - |

| Specific Activity | Calculated from RP-HPLC data | >1500 Ci/mmol | - |

Visualization

Experimental Workflow

Caption: Experimental workflow for the synthesis and radiolabeling of [¹²⁵I]I-PMA.

Proposed Signaling Pathway

Caption: Proposed signaling pathway of [¹²⁵I]I-PMA as an L-type calcium channel blocker.

Conclusion

The protocols outlined in this document provide a reliable and reproducible method for the preparation of [¹²⁵I]this compound. The synthesis of the bromo-precursor via reductive amination is a straightforward process, and the subsequent radioiodination by isotopic exchange offers a direct route to the desired radioligand. The described quality control procedures are essential to ensure the purity and identity of the final product. This radiolabeled compound holds promise as a valuable tool for researchers investigating the role of L-type calcium channels in various physiological and pathological processes.

References

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEGG_CALCIUM_SIGNALING_PATHWAY [gsea-msigdb.org]

- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 4. Receptor pharmacology of calcium entry blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-(4-Iodophenyl)-3-methylbutan-1-amine as a Versatile Precursor for Novel PET Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracers to visualize and quantify biochemical processes in vivo. The development of novel PET ligands is crucial for advancing our understanding of disease and for the development of new therapeutics. This document provides detailed application notes and protocols for the use of 1-(4-Iodophenyl)-3-methylbutan-1-amine as a versatile precursor for the synthesis of novel PET ligands. The presence of an iodoaryl moiety makes this precursor particularly amenable to late-stage radiolabeling with common PET radionuclides such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). While this specific precursor is not extensively documented in peer-reviewed literature, the following protocols are based on well-established and robust methodologies for the radiolabeling of iodoaryl precursors.

Introduction to this compound as a PET Precursor

This compound serves as an excellent scaffold for the development of PET ligands targeting a variety of biological targets, including receptors, enzymes, and transporters, particularly within the central nervous system. Its structural features, including a primary amine and a lipophilic isobutyl group, can be modified to tune selectivity and pharmacokinetic properties. The key feature for its use as a PET precursor is the presence of an iodine atom on the phenyl ring, which can be readily substituted with a radionuclide.

Key Advantages:

-

Versatility: The iodoaryl group is a versatile handle for various radiolabeling reactions.

-

Late-Stage Functionalization: The radiolabel can be introduced in the final synthetic step, which is crucial when working with short-lived isotopes like ¹¹C (t½ ≈ 20.4 min) and ¹⁸F (t½ ≈ 109.8 min).

-

Potential for High Molar Activity: Modern radiolabeling techniques for aryl iodides can lead to PET ligands with high molar activity, which is essential for minimizing pharmacological effects and achieving high-quality images.

Radiolabeling Strategies

Two primary strategies for radiolabeling this compound derivatives are presented: ¹¹C-methylation and ¹⁸F-fluorination.

[¹¹C]Methylation via Palladium-Mediated Cross-Coupling

The primary amine of the precursor can be functionalized (e.g., acylated, alkylated) to generate a suitable derivative for targeting a specific biological molecule. The resulting iodoaryl-containing molecule can then be radiolabeled with [¹¹C]CH₃I. Palladium-mediated cross-coupling reactions, such as the Stille or Suzuki reaction, are commonly employed for this purpose.[1][2][3]

[¹⁸F]Fluorination via Nucleophilic Substitution

The iodoaryl group can be converted to a more suitable leaving group, such as a diaryliodonium salt or a precursor for copper-mediated radiofluorination, to enable nucleophilic substitution with [¹⁸F]fluoride.[4][5][6] This is a highly efficient method for producing ¹⁸F-labeled radiotracers.

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature for radiolabeling reactions of iodoaryl and analogous bromoaryl precursors. These values provide an expected range for the synthesis of PET ligands derived from this compound.

Table 1: Representative Radiochemical Yields (RCY) for [¹¹C]Methylation of Aryl Halides

| Precursor Type | Radiolabeling Method | Radiochemical Yield (RCY, decay-corrected) | Reference |

| Aryl Bromide | Metallaphotoredox Catalysis | 13 - 72% | [1] |

| Aryl Bromide | Palladium-mediated Cross-Coupling | 33 - 57% | [2] |

| Aryl Silane | Fluoride-mediated Desilylation | up to 93% | [3] |

Table 2: Representative Radiochemical Yields (RCY) for [¹⁸F]Fluorination of Aryl Precursors

| Precursor Type | Radiolabeling Method | Radiochemical Yield (RCY, decay-corrected) | Reference |

| Diaryliodonium Salt | Nucleophilic Substitution | 20 - 60% | [5] |

| Arylstannane | Copper-mediated Destannylation | 32 - 54% | [6] |

| Iodo Precursor (DiAcIAZA) | Nucleophilic Substitution | ~40% (comparative) | [4] |

Experimental Protocols

General Workflow for PET Ligand Synthesis and Evaluation

The overall process for developing a novel PET ligand from the precursor is outlined below.

General workflow for PET ligand development.

Protocol for [¹¹C]Methylation of a Derivatized Precursor

This protocol is a generalized procedure based on palladium-mediated cross-coupling reactions.[2][3]

Materials:

-

Derivatized this compound precursor (1-2 mg)

-

[¹¹C]CH₃I or [¹¹C]CH₃OTf

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., SPhos)

-

Base (e.g., K₃PO₄)

-

Anhydrous solvent (e.g., DMF, Toluene)

-

Reaction vial (V-vial)

-

Automated radiosynthesis module

Procedure:

-

Precursor Preparation: Dissolve the derivatized precursor, palladium catalyst, ligand, and base in the anhydrous solvent in a V-vial.

-

[¹¹C]Methyl Iodide Trapping: Transfer the produced [¹¹C]CH₃I into the reaction vial containing the precursor mixture at room temperature.

-

Reaction: Heat the reaction mixture at 80-120°C for 5-10 minutes.

-

Quenching: Quench the reaction by adding a suitable solvent, typically the mobile phase for HPLC purification.

-

Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹¹C-labeled product.

-

Formulation: The collected radioactive fraction is reformulated into a biocompatible solution (e.g., saline with ethanol) for in vivo studies.

Protocol for [¹⁸F]Fluorination via a Diaryliodonium Salt Precursor

This protocol is a generalized procedure for nucleophilic [¹⁸F]fluorination.[5]

Materials:

-

Diaryliodonium salt of the derivatized precursor (2-5 mg)

-

Aqueous [¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., DMSO, Acetonitrile)

-

Reaction vial

-

Automated radiosynthesis module

Procedure:

-

[¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

-

Elution and Drying: Elute the [¹⁸F]fluoride into the reaction vial using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

-

Reaction: Add a solution of the diaryliodonium salt precursor in anhydrous DMSO to the dried [¹⁸F]fluoride. Heat the reaction mixture at 120-150°C for 10-20 minutes.

-

Quenching and Purification: Quench the reaction with the HPLC mobile phase and purify the product using semi-preparative HPLC.

-

Formulation: Reformulate the collected ¹⁸F-labeled product into a biocompatible solution.

Hypothetical Signaling Pathway Application

PET ligands derived from this compound could potentially target G-protein coupled receptors (GPCRs), which are implicated in numerous neurological and psychiatric disorders. The following diagram illustrates a generic GPCR signaling pathway that could be studied using a novel PET ligand.

Hypothetical GPCR signaling pathway.

In Vitro and In Vivo Evaluation

Following successful radiosynthesis, the novel PET ligand must be thoroughly evaluated.

-

In Vitro Studies:

-

Binding Assays: Determine the affinity (Kᵢ) and selectivity of the ligand for its target using radioligand binding assays in tissue homogenates or cell lines expressing the target.

-

Autoradiography: Visualize the distribution of the radioligand in tissue sections to confirm target localization.[5]

-

-

In Vivo Studies:

-

PET Imaging: Perform PET scans in animal models (e.g., rodents, non-human primates) to assess brain penetration, pharmacokinetics, and target engagement.

-

Biodistribution Studies: Quantify the uptake of the radioligand in various organs and tissues at different time points post-injection.

-

Blocking Studies: Co-administer a known high-affinity ligand for the target to demonstrate the specificity of the PET signal.

-

Conclusion

This compound represents a promising and versatile starting point for the development of novel PET ligands. The well-established radiochemistry for iodoaryl precursors provides a reliable foundation for the synthesis of both ¹¹C and ¹⁸F-labeled tracers. The protocols and data presented herein offer a comprehensive guide for researchers to explore the potential of this precursor in developing next-generation molecular imaging agents for a wide range of biological targets.

References

- 1. Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of [18F]FAZA Using Nosyl and Iodo Precursors for Nucleophilic Radiofluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psec.uchicago.edu [psec.uchicago.edu]

- 6. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radioiodination of 1-(4-Iodophenyl)-3-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of radioiodinated 1-(4-Iodophenyl)-3-methylbutan-1-amine, a compound of interest for various applications in medical imaging and drug development. The protocol is based on established methods of electrophilic radioiodination of organometallic precursors, which offers high radiochemical yield and purity.

Introduction

Radioiodinated compounds are crucial tools in nuclear medicine for both diagnostic imaging (SPECT and PET) and targeted radionuclide therapy. The introduction of a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into a biologically active molecule allows for non-invasive in vivo visualization and quantification of its biodistribution. This compound and its analogs are of interest due to their potential to target various biological systems. This protocol details the radioiodination of a suitable precursor to yield the desired radiolabeled product.

Electrophilic aromatic substitution is a widely employed strategy for radioiodination.[1][2] To ensure high regioselectivity and efficiency, the use of a precursor with an activating group at the desired position for iodination is recommended.[1][2] Common precursors include organotin (iododestannylation), organoboron (iododeboronation), and organosilane (iododesilylation) derivatives.[1][2][3] This protocol will focus on the iododestannylation approach using a trialkyltin precursor, which is a well-established and highly efficient method.[2][3]

Materials and Methods

All chemicals should be of analytical grade or higher. Radioiodine ([¹²³I]NaI, [¹²⁵I]NaI, or [¹³¹I]NaI) is to be obtained from a commercial supplier.

-

Precursor: N-Boc-1-(4-trimethylstannylphenyl)-3-methylbutan-1-amine

-

Radioisotope: Sodium Iodide (e.g., [¹²⁵I]NaI) in 0.1 M NaOH

-

Oxidizing Agent:

-

Solvents: Ethanol, Dichloromethane (DCM), Acetonitrile (ACN), Water (HPLC grade)

-

Acids/Bases: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Purification:

-

C18 Sep-Pak® cartridges

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column and a radiation detector.

-

-

Quality Control:

-

Radio-Thin Layer Chromatography (radio-TLC) system

-

Gamma counter or dose calibrator

-

The synthesis of the N-Boc protected trimethylstannyl precursor is a prerequisite for this radioiodination protocol. A general synthetic route involves the reaction of N-Boc-1-(4-bromophenyl)-3-methylbutan-1-amine with hexamethylditin in the presence of a palladium catalyst.

The overall experimental workflow for the radioiodination of the precursor is depicted below.

Detailed Protocols

Two common methods for electrophilic radioiodination are provided below: the Iodogen method and the Chloramine-T method. The Iodogen method is generally milder and often preferred for sensitive substrates.[4][5][6]

-

Preparation of Iodogen-coated vials:

-

Dissolve Iodogen in dichloromethane (DCM) to a concentration of 1 mg/mL.

-

Aliquot 100 µL of the Iodogen solution into a 1.5 mL polypropylene reaction vial.

-

Evaporate the DCM under a gentle stream of nitrogen to coat the bottom of the vial with a thin layer of Iodogen.

-

The coated vials can be stored under vacuum or inert gas at -20°C for several months.[6]

-

-

Radioiodination Reaction:

-

To a pre-coated Iodogen vial, add 10-20 µL of the N-Boc-1-(4-trimethylstannylphenyl)-3-methylbutan-1-amine precursor solution (1 mg/mL in ethanol).

-

Add 5-10 µL of [¹²⁵I]NaI solution (3.7-37 MBq, 100-1000 µCi).

-

Gently agitate the reaction mixture for 15-20 minutes at room temperature.

-

-

Deprotection:

-

Following the incubation, add 100 µL of 1 M HCl or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

-

Heat the reaction vial at 50-60°C for 10-15 minutes to remove the Boc protecting group.

-

-

Purification:

-

Quench the reaction by adding 500 µL of a 1:1 mixture of water and acetonitrile.

-

Pass the entire reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.

-

Wash the cartridge with 5 mL of water to remove unreacted iodide and other polar impurities.

-

Elute the desired product with 1 mL of ethanol or acetonitrile.

-

For higher purity, the eluate can be further purified by reverse-phase HPLC.

-

-

Radioiodination Reaction:

-

In a reaction vial, combine 10-20 µL of the N-Boc-1-(4-trimethylstannylphenyl)-3-methylbutan-1-amine precursor solution (1 mg/mL in ethanol) and 5-10 µL of [¹²⁵I]NaI solution (3.7-37 MBq, 100-1000 µCi) in 100 µL of phosphate buffer (0.1 M, pH 7.4).

-

Initiate the reaction by adding 10 µL of a freshly prepared Chloramine-T solution (1 mg/mL in water).

-

Vortex the mixture for 1-2 minutes at room temperature.

-

-

Quenching the Reaction:

-

Stop the reaction by adding 20 µL of a sodium metabisulfite solution (2 mg/mL in water).

-

-

Deprotection and Purification:

-

Follow the same deprotection and purification steps as described in the Iodogen method (steps 3 and 4).

-

Data Presentation

The following tables summarize typical quantitative data expected from the radioiodination protocol.

Table 1: Reaction Parameters

| Parameter | Iodogen Method | Chloramine-T Method |

| Precursor Amount | 10-20 µg | 10-20 µg |

| Radioactivity | 3.7-37 MBq | 3.7-37 MBq |

| Reaction Time | 15-20 min | 1-2 min |

| Reaction Temperature | Room Temperature | Room Temperature |

| pH | Neutral | 7.4 |

Table 2: Quality Control Parameters

| Parameter | Expected Value | Method of Determination |

| Radiochemical Yield (RCY) | > 80% | Radio-TLC / HPLC |

| Radiochemical Purity (RCP) | > 95% | Radio-TLC / HPLC |

| Specific Activity | > 37 GBq/µmol | Calculation based on radioactivity and mass |

Quality Control

Thorough quality control is essential to ensure the identity, purity, and suitability of the radiolabeled compound for its intended application.[12][13][14][15]

-

Radiochemical Purity (RCP): The RCP should be determined by radio-TLC and/or radio-HPLC.[12][14]

-

Radio-TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexane) to separate the product from free iodide and other impurities. The retention factor (Rf) of the product should be compared to a non-radioactive standard.

-

Radio-HPLC: A reverse-phase C18 column with a gradient of acetonitrile and water (containing 0.1% TFA) is typically used. The retention time of the radioactive peak should match that of the cold standard.

-

-

Radiochemical Yield (RCY): The RCY is calculated as the percentage of the initial radioactivity that is incorporated into the final purified product.[1][14]

-

Specific Activity: The specific activity (radioactivity per mole of compound) should be determined to ensure it is suitable for the intended application. This is calculated by dividing the total radioactivity of the purified product by the molar amount of the compound.

Conclusion

This protocol provides a detailed and adaptable framework for the radioiodination of this compound. The use of an organotin precursor in conjunction with either the Iodogen or Chloramine-T method allows for efficient and high-yield synthesis of the desired radiolabeled compound. Adherence to the described purification and quality control procedures is critical for obtaining a final product of high purity suitable for research and preclinical evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Radioiodination of proteins with the Iodogen method [inis.iaea.org]

- 5. invivopharm.com [invivopharm.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Three iodination methods for labeling radiopharmaceuticals | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloramine-T in Protein Radioiodination Methods_Chemicalbook [chemicalbook.com]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 14. mdpi.com [mdpi.com]

- 15. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

Application Notes and Protocols for 1-(4-Iodophenyl)-3-methylbutan-1-amine in Neuroreceptor Imaging

Disclaimer: As of late 2025, specific data regarding the application of 1-(4-Iodophenyl)-3-methylbutan-1-amine in neuroreceptor imaging is not available in the public domain. The following application notes and protocols are presented as a generalized framework for the evaluation of a novel iodophenylalkylamine compound as a potential neuroreceptor imaging agent. The methodologies are based on established practices for the development of radioligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.

Application Notes

Introduction